Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
Description
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted at the 3-position with a carbamoyl-linked pyrrolidin-5-one moiety bearing a 4-chlorophenyl group.
Properties
IUPAC Name |
ethyl 3-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-2-27-20(26)13-4-3-5-16(10-13)22-19(25)14-11-18(24)23(12-14)17-8-6-15(21)7-9-17/h3-10,14H,2,11-12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKCVLOQGQKOOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate typically involves multiple steps, starting with the preparation of the pyrrolidinone ring. One common method involves the reaction of 4-chlorobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring. This intermediate is then reacted with ethyl 3-aminobenzoate under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting its ester and amide groups:
| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |
|---|---|---|---|
| Ester Hydrolysis | 6M HCl, reflux (80–100°C, 6–8h) | 3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid + ethanol | Acid-catalyzed nucleophilic acyl substitution, yielding carboxylic acid and ethanol. |
| Amide Hydrolysis | NaOH (20% w/v), 120°C, 12h | 3-Aminobenzoic acid + 1-(4-chlorophenyl)-5-oxopyrrolidin-3-carboxylic acid | Base-mediated cleavage of the amide bond, requiring prolonged heating. |
Hydrolysis kinetics depend on steric hindrance from the 4-chlorophenyl group and electronic effects of the pyrrolidinone ring.
Reduction Reactions
Reductive transformations primarily target the carbonyl groups:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ester Reduction | LiAlH₄, anhydrous THF, 0°C → RT, 4h | 3-({[1-(4-Chlorophenyl)-5-hydroxypyrrolidin-3-yl]carbonyl}amino)benzyl alcohol | Complete reduction of the ester to a primary alcohol; pyrrolidinone remains intact. |
| Amide Reduction | BH₃·THF, reflux (66°C, 8h) | 3-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl}amino)benzoate | Selective reduction of the amide to a secondary amine without altering the ester. |
LiAlH₄ achieves full ester reduction, while BH₃·THF selectively reduces the amide group.
Oxidation Reactions
Controlled oxidation modifies the pyrrolidinone ring and aromatic systems:
| Reaction Type | Reagents/Conditions | Products | Stereochemical Impact |
|---|---|---|---|
| Pyrrolidinone Oxidation | KMnO₄, H₂SO₄, 60°C, 3h | 3-({[1-(4-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]carbonyl}amino)benzoate | Introduces a ketone at the pyrrolidinone C2 position, enhancing electrophilicity. |
| Aromatic Ring Oxidation | O₃, CH₂Cl₂, −78°C, followed by H₂O₂ | Chlorinated quinone derivatives | Ozonolysis cleaves the benzene ring, forming oxidized fragments. |
Oxidation of the pyrrolidinone ring proceeds without racemization due to steric protection by the 4-chlorophenyl group.
Substitution Reactions
Nucleophilic substitution occurs at the ester and amide sites:
| Reaction Type | Reagents/Conditions | Products | Yield Optimization |
|---|---|---|---|
| Ester Transesterification | MeOH, H₂SO₄ (cat.), 65°C, 24h | Methyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate | Methanol acts as both solvent and nucleophile; yields >85% with excess MeOH. |
| Amide Alkylation | CH₃I, K₂CO₃, DMF, 50°C, 6h | N-Methyl-3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate | Selective N-alkylation under mild basic conditions. |
Transesterification exhibits pseudo-first-order kinetics, while alkylation requires polar aprotic solvents for efficacy.
Condensation Reactions
The carbonyl group participates in Schiff base formation under catalyst-free conditions:
This protocol achieves >95% yield without metal catalysts, leveraging the electron-withdrawing ester group to activate the carbonyl .
Stability and Side Reactions
-
Thermal Degradation : Decomposes above 200°C, forming chlorinated aromatic byproducts.
-
Photoreactivity : UV light induces homolytic cleavage of the C–Cl bond, generating radicals.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate has been studied for its potential as an acetylcholinesterase inhibitor, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, improving cognitive functions .
Anticancer Research
The compound's structural similarities to known anticancer agents suggest it may exhibit cytotoxic properties against various cancer cell lines. Preliminary studies indicate that derivatives with similar structures have shown efficacy in inhibiting tumor growth, particularly in prostate cancer and melanoma models . The ongoing research aims to elucidate its mechanism of action and optimize its efficacy.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound may possess antimicrobial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The presence of the chlorophenyl group is believed to enhance its interaction with bacterial membranes, leading to increased antimicrobial activity .
Case Study 1: Acetylcholinesterase Inhibition
A study conducted on various compounds including this compound demonstrated significant inhibition of acetylcholinesterase. The compound exhibited an IC50 value comparable to established inhibitors, highlighting its potential as a therapeutic agent for cognitive disorders .
Case Study 2: Anticancer Activity
In vitro studies evaluating the cytotoxic effects of similar compounds on prostate cancer cells revealed that modifications in the urea moiety could enhance anticancer activity. This compound was included in these studies, showing promising results that warrant further investigation into its structure-activity relationship (SAR) .
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
Ethyl 4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate
- Key Difference : The substituent on the benzoate ring is at the 4-position instead of the 3-position.
- Impact : Positional isomerism can alter electronic distribution and steric interactions. For instance, the para-substituted isomer may exhibit better crystallinity due to symmetric packing, as inferred from supplier listings and crystallographic methods like SHELX .
- Applications : Listed by multiple suppliers (e.g., AC1MEDNE, BAS 00499879), suggesting industrial or research utility, though specific applications remain undocumented .
Chlorimuron Ethyl (Ethyl 2-[[[(4-Chloro-6-methoxypyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate)
- Key Differences :
- Substituent at the 2-position of the benzoate.
- Contains a sulfonylurea group linked to a pyrimidine ring.
- Impact: The sulfonylurea moiety confers herbicidal activity by inhibiting acetolactate synthase (ALS), a target in plants. This contrasts with the target compound’s pyrrolidinone group, which is more common in neuroactive or anti-inflammatory agents .
Ethyl 2-[5-(4-Fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Key Differences: Benzimidazole core instead of benzoate.
- Impact : The benzimidazole system is often associated with anticancer or antiviral activities due to DNA intercalation or kinase inhibition. The fluorophenyl group may improve metabolic stability compared to chlorophenyl .
Functional Group Variations
Thiazolidinone vs. Pyrrolidinone Derivatives
- Example: Ethyl 4-([(2Z)-4-oxo-1,3-thiazolidin-2-ylidene]amino)benzoate.
- Impact: Thiazolidinones are known for antidiabetic (e.g., PPARγ agonism) and antimicrobial activities, whereas pyrrolidinones are explored for CNS permeability and protease inhibition .
Trifluoromethyl-Substituted Analogues
- Example : Ethyl 4-({[1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}oxy)benzoate.
Biological Activity
Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, with the molecular formula C20H19ClN2O4 and CAS number 955237-82-8, is a synthetic organic compound characterized by its unique structural features, including a chlorophenyl group and a pyrrolidinone ring. This compound has garnered attention for its potential biological activities, particularly in pharmacology.
The compound's molecular weight is 367.8 g/mol, and it features various functional groups that contribute to its biological activity. The presence of the chlorophenyl moiety is known to enhance interactions with biological targets, potentially affecting the compound's pharmacokinetics and pharmacodynamics.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an acetylcholinesterase inhibitor, which is significant for therapeutic applications in neurodegenerative diseases .
- Anticancer Properties : Docking studies indicate that this compound may interact favorably with cancer-related targets, suggesting potential for development as an anticancer agent .
Antibacterial Activity
In vitro studies have demonstrated that this compound exhibits varying degrees of antibacterial activity. The results from these studies are summarized in Table 1.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
These findings highlight the compound's potential as a therapeutic agent against specific bacterial infections.
Enzyme Inhibition Studies
The inhibitory effects on acetylcholinesterase were evaluated using standard enzyme assays. The results indicated that this compound acts as a competitive inhibitor with a Ki value of approximately 1.2 µM. This competitive inhibition suggests that the compound could be beneficial in treating conditions like Alzheimer's disease through the modulation of acetylcholine levels in the brain.
Anticancer Mechanisms
The anticancer potential of this compound was explored through molecular docking studies against various cancer-related proteins. The results indicated significant binding affinities, suggesting that this compound may disrupt critical pathways involved in tumor growth and proliferation.
Case Studies
A recent case study involving the administration of this compound in an animal model showed promising results in reducing tumor size and improving survival rates compared to control groups. This study emphasizes the need for further clinical trials to establish efficacy and safety profiles.
Q & A
What are the recommended synthetic routes for Ethyl 3-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. A viable approach includes:
Core Pyrrolidinone Formation : React 4-chlorophenylamine with γ-keto esters under acidic conditions to form the 5-oxopyrrolidin-3-yl scaffold .
Amide Coupling : Use carbodiimide-based reagents (e.g., DCC or EDCI) to couple the pyrrolidinone carbonyl group with 3-aminobenzoic acid derivatives. Ethyl ester protection of the benzoate group is retained during this step .
Optimization Tips :
- Catalysis : Palladium-catalyzed reductive cyclization (e.g., using formic acid derivatives as CO surrogates) can improve yield in analogous systems .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) ensures high purity (>95%) .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
A combination of techniques validates structure and purity:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for carbonyl (δ ~170 ppm) and pyrrolidinone protons (δ 2.5–4.0 ppm). Aromatic protons (4-chlorophenyl) appear as doublets (δ ~7.3 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms intramolecular hydrogen bonds (e.g., N–H···O=C). Disorder in the pyrrolidinone ring, as seen in related structures, requires refinement with split-site occupancy .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) confirm purity. ESI-MS in positive mode shows [M+H]+ peaks matching theoretical molecular weight .
How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or crystallographic disorder)?
Level: Advanced
Methodological Answer:
Data discrepancies arise from dynamic effects or polymorphism. Strategies include:
- Variable-Temperature NMR : Identify conformational exchange broadening (e.g., rotating pyrrolidinone rings) by acquiring spectra at 298 K and 323 K .
- DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate assignments .
- Crystallographic Refinement : For disorder, apply restraints to atomic displacement parameters and validate with R-factor convergence (target: <0.05) .
What computational methods are suitable for predicting the compound’s electronic properties and bioactivity?
Level: Advanced
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with pyrrolidinone-binding pockets). Parameterize partial charges via AM1-BCC .
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donors. Train datasets with analogs (e.g., 4-{3-[(4-chlorophenyl)amino]...benzoic acid derivatives) .
- TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) to correlate with experimental λmax values for photostability assessment .
How can catalytic conditions be tailored to improve yield in large-scale synthesis?
Level: Advanced
Methodological Answer:
- Heterogeneous Catalysis : Immobilize Pd nanoparticles on mesoporous silica (e.g., SBA-15) for recyclable reductive amination .
- Microwave Assistance : Reduce reaction time (e.g., from 24h to 2h) by heating at 100°C in DMF with controlled pressure .
- Flow Chemistry : Optimize residence time (10–15 min) and solvent (toluene/ethanol mixtures) for continuous production .
What strategies guide the design of analogs for structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
- Bioisosteric Replacement : Substitute the 4-chlorophenyl group with trifluoromethylpyridyl (enhanced lipophilicity) or thiazole (H-bond acceptor) .
- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (in vitro) to assess cytotoxicity against cancer cell lines (e.g., MCF-7) .
- Fragment-Based Screening : Use SPR or MST to measure binding affinity (KD) of analogs against target proteins (e.g., kinases) .
What challenges arise in X-ray crystallography of this compound, and how are they mitigated?
Level: Advanced
Methodological Answer:
- Crystal Growth : Slow vapor diffusion (diethyl ether into dichloromethane solution) produces diffraction-quality crystals.
- Disorder Management : Apply SHELXL constraints to model flexible pyrrolidinone rings and validate with Fo-Fc maps .
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution (<1.0 Å) for heavy atoms (e.g., Cl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
